

Commercial sources and availability of H-Glu(Met-OH)-OH for research.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Glu(Met-OH)-OH*

Cat. No.: *B106599*

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Commercial Sources and Research Applications of H-Glu(Met-OH)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability and research applications of **H-Glu(Met-OH)-OH**, also known as γ -L-Glutamyl-L-methionine sulfoxide. It is intended to serve as a practical guide for researchers in academia and industry, offering detailed application notes and experimental protocols.

Commercial Availability

H-Glu(Met-OH)-OH is available from several commercial suppliers specializing in peptides and biochemicals for research purposes. The compound is typically supplied as a lyophilized powder and should be stored under specified conditions to ensure stability. It is crucial to note that this product is for research use only (RUO) and not for human or therapeutic use.^[1]

Supplier	Catalog Number	Purity	Available Quantities	CAS Number	Molecular Formula
Bachem AG	4000709	Not Specified	250 mg	17663-87-5	C ₁₀ H ₁₈ N ₂ O ₅ S
Biosynth	FG108919	Not Specified	25 mg, 50 mg	17663-87-5	C ₁₀ H ₁₈ N ₂ O ₅ S
MedchemExpress	HY-101837	Not Specified	10 mM (in 1 mL), 5 mg, 10 mg, 50 mg, 100 mg	17663-87-5	C ₁₀ H ₁₈ N ₂ O ₅ S

This table is for informational purposes and is not exhaustive. Researchers should consult individual supplier websites for the most current product specifications and pricing.

Application Notes

H-Glu(Met-OH)-OH, a dipeptide derivative, has garnered interest in various research fields due to its involvement in key biological processes, particularly those related to oxidative stress and cellular signaling.

Role in Oxidative Stress

H-Glu(Met-OH)-OH is implicated in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify them.[2][3] The methionine sulfoxide moiety suggests its potential role as an antioxidant or a marker of oxidative damage. Research indicates that γ -glutamyl peptides are involved in maintaining cellular redox homeostasis.

One of the key areas of investigation is the ability of **H-Glu(Met-OH)-OH** to interact with and potentially scavenge hydroxyl radicals (\bullet OH), one of the most potent and damaging ROS.[4] This dipeptide is a subject of study within the broader context of the γ -glutamyl cycle, a critical pathway for the synthesis and metabolism of glutathione (GSH), the primary endogenous antioxidant.[5]

Modulation of the Calcium-Sensing Receptor (CaSR)

Emerging research has identified γ -glutamyl peptides as allosteric modulators of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) that plays a vital role in calcium homeostasis.^{[4][6][7][8]} The CaSR is a key regulator of parathyroid hormone (PTH) secretion and is involved in various physiological processes.

Studies have shown that certain γ -glutamyl peptides can enhance the sensitivity of the CaSR to extracellular calcium, suggesting a potential role for **H-Glu(Met-OH)-OH** and related compounds in modulating CaSR activity. This has implications for conditions related to calcium dysregulation and opens avenues for therapeutic intervention.

Involvement in the γ -Glutamyl Cycle and Cellular Transport

H-Glu(Met-OH)-OH is a component of the γ -glutamyl cycle, a six-enzyme pathway responsible for the breakdown and resynthesis of glutathione.^[5] The enzyme γ -glutamyl transpeptidase (GGT) can transfer the γ -glutamyl moiety from glutathione to acceptor amino acids, forming γ -glutamyl dipeptides. These dipeptides can then be transported into cells, providing a mechanism for amino acid uptake.^{[9][10][11]} Studying the transport and metabolism of **H-Glu(Met-OH)-OH** can provide insights into cellular nutrient uptake and the regulation of glutathione homeostasis.

Experimental Protocols

The following are detailed protocols for key experiments involving **H-Glu(Met-OH)-OH**, based on established methodologies in the field.

Hydroxyl Radical Scavenging Activity Assay

This protocol is designed to assess the capacity of **H-Glu(Met-OH)-OH** to scavenge hydroxyl radicals, a key indicator of its antioxidant potential.^{[2][5][12][13]}

Materials:

- **H-Glu(Met-OH)-OH**
- Phosphate buffer (pH 7.4)

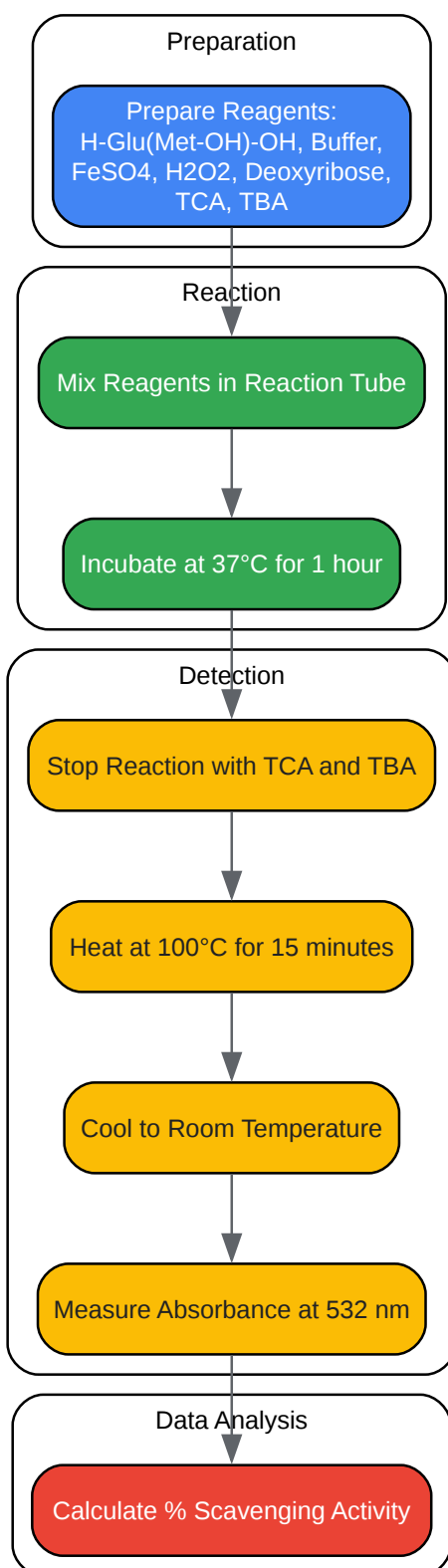
- Ferrous sulfate (FeSO_4)
- Hydrogen peroxide (H_2O_2)
- 2-Deoxy-D-ribose
- Thiobarbituric acid (TBA)
- Trichloroacetic acid (TCA)
- Spectrophotometer

Procedure:

- Prepare a stock solution of **H-Glu(Met-OH)-OH** in phosphate buffer.
- In a reaction tube, mix the following in order:
 - Phosphate buffer (to make up the final volume)
 - 2-Deoxy-D-ribose (final concentration 2.8 mM)
 - FeSO_4 (final concentration 0.1 mM)
 - **H-Glu(Met-OH)-OH** at various concentrations
 - H_2O_2 (final concentration 1 mM)
- Incubate the mixture at 37°C for 1 hour.
- Stop the reaction by adding 1 mL of 2.8% (w/v) TCA and 1 mL of 1% (w/v) aqueous TBA.
- Heat the mixture in a boiling water bath for 15 minutes.
- Cool the tubes to room temperature.
- Measure the absorbance of the solution at 532 nm.

- The scavenging activity is calculated as: % Scavenging = $[(A_0 - A_1) / A_0] \times 100$ where A_0 is the absorbance of the control (without **H-Glu(Met-OH)-OH**) and A_1 is the absorbance in the presence of **H-Glu(Met-OH)-OH**.

Experimental Workflow for Hydroxyl Radical Scavenging Assay



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Caption: Workflow for determining hydroxyl radical scavenging.

Intracellular Calcium Mobilization Assay in CaSR-expressing Cells

This protocol describes how to measure changes in intracellular calcium ($[Ca^{2+}]_i$) in response to **H-Glu(Met-OH)-OH** in cells engineered to express the Calcium-Sensing Receptor (e.g., HEK293-CaSR cells).[\[4\]](#)[\[7\]](#)

Materials:

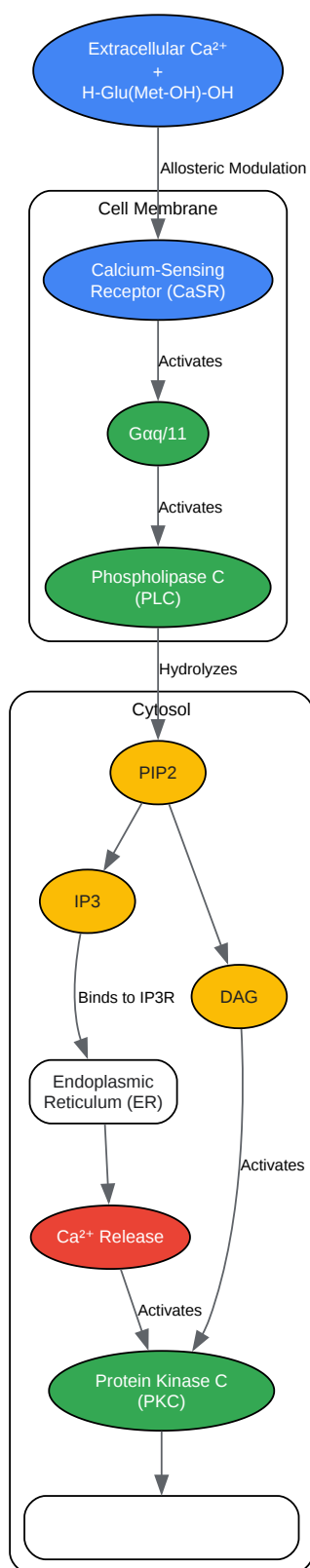
- HEK293 cells stably expressing the human CaSR
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Fura-2 AM or other suitable calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution
- **H-Glu(Met-OH)-OH**
- Extracellular calcium ($CaCl_2$) solutions of varying concentrations
- Fluorometric imaging system or plate reader

Procedure:

- Cell Culture: Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS until they reach the desired confluency.[\[14\]](#)
- Dye Loading:
 - Incubate cells with Fura-2 AM (e.g., 2-5 μM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
 - Wash the cells with HBSS to remove extracellular dye.

- Measurement of $[Ca^{2+}]_i$:
 - Place the cells in the fluorometric imaging system.
 - Perfuse the cells with a low-calcium HBSS solution.
 - Establish a stable baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).
 - Introduce HBSS containing a fixed concentration of extracellular calcium (e.g., 1.5 mM) and varying concentrations of **H-Glu(Met-OH)-OH**.
 - Record the changes in the fluorescence ratio over time.
- Data Analysis:
 - Calculate the change in $[Ca^{2+}]_i$ based on the fluorescence ratio.
 - Plot the dose-response curve for **H-Glu(Met-OH)-OH** to determine its EC_{50} (the concentration that elicits a half-maximal response).

Signaling Pathway of CaSR Activation by γ -Glutamyl Peptides



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Caption: CaSR signaling upon allosteric modulation.

Cellular Uptake and Transport Assay using Caco-2 Cells

This protocol is used to study the transport of **H-Glu(Met-OH)-OH** across an intestinal epithelial cell monolayer, which serves as an in vitro model of the intestinal barrier.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

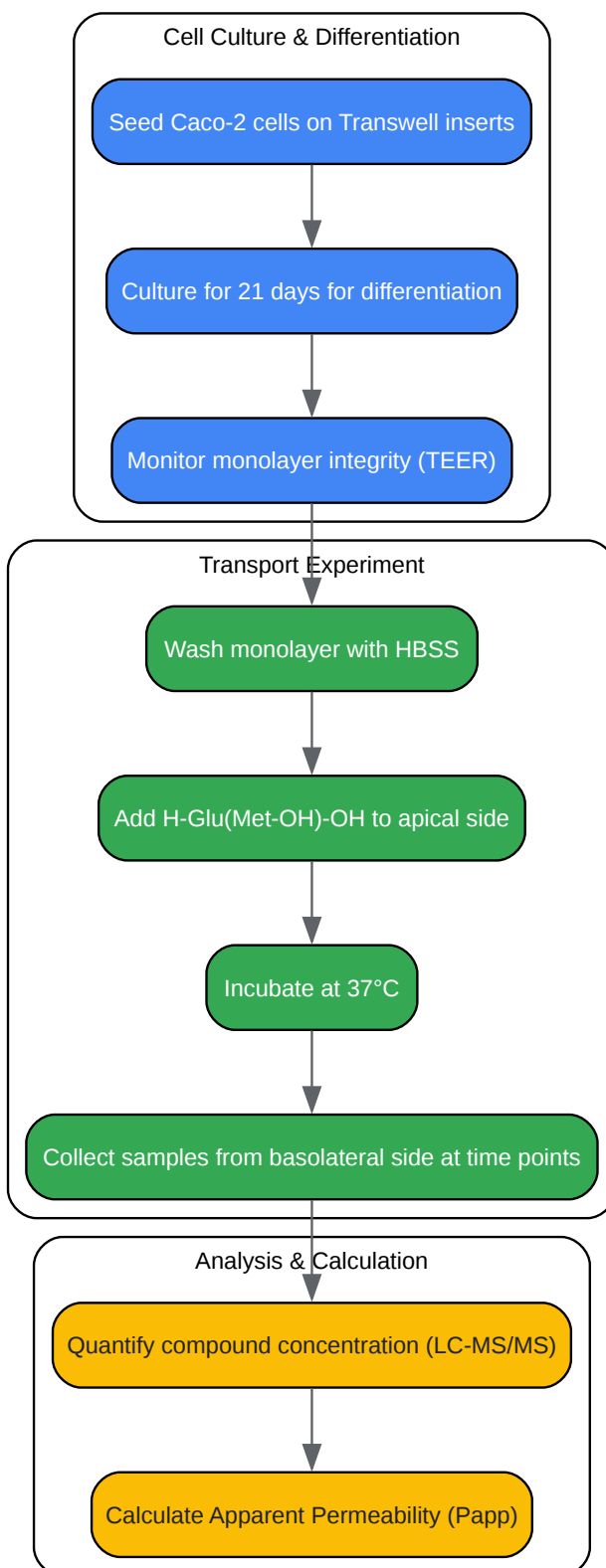
- Caco-2 cells
- Transwell® inserts
- Cell culture medium
- **H-Glu(Met-OH)-OH**
- Hanks' Balanced Salt Solution (HBSS)
- LC-MS/MS system for quantification

Procedure:

- Caco-2 Cell Culture and Differentiation:
 - Seed Caco-2 cells on Transwell® inserts.
 - Culture for 21 days to allow for differentiation into a polarized monolayer with tight junctions.
 - Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
- Transport Experiment:
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Add a known concentration of **H-Glu(Met-OH)-OH** in HBSS to the apical (upper) chamber.
 - Add fresh HBSS to the basolateral (lower) chamber.

- Incubate at 37°C.
- At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
- Also, collect a sample from the apical chamber at the end of the experiment.
- Quantification:
 - Analyze the concentration of **H-Glu(Met-OH)-OH** in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (P_{app}) using the following formula: $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of appearance of the compound in the basolateral chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the apical chamber.

Logical Workflow for Caco-2 Transport Assay



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- To cite this document: BenchChem. [Commercial sources and availability of H-Glu(Met-OH)-OH for research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106599#commercial-sources-and-availability-of-h-glu-met-oh-oh-for-research]

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